molecular formula C22H20F4N4O3 B10833175 7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

Cat. No.: B10833175
M. Wt: 464.4 g/mol
InChI Key: PPKNPJKYLRQSCE-UHFFFAOYSA-N
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Description

Bicyclic pyrimidine derivative 2 is a compound characterized by its unique bicyclic structure, which consists of two fused pyrimidine rings. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The bicyclic structure of this compound enhances its stability and reactivity, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclic pyrimidine derivative 2 typically involves the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Chalcones, which are starting materials, are synthesized via the Claisen–Schmidt condensation of appropriately substituted ketones and aldehydes in the presence of aqueous potassium hydroxide 40% w/v in ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of bicyclic pyrimidine derivative 2 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Bicyclic pyrimidine derivative 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of bicyclic pyrimidine derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

  • Pyrimido[4,5-d]pyrimidine
  • Pyrimido[5,4-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine

Comparison: Bicyclic pyrimidine derivative 2 is unique due to its specific bicyclic structure, which enhances its stability and reactivity compared to other similar compounds. While other pyrimidine derivatives also exhibit biological activities, the bicyclic structure of this compound provides additional benefits, such as improved binding affinity to molecular targets and increased resistance to metabolic degradation .

Properties

Molecular Formula

C22H20F4N4O3

Molecular Weight

464.4 g/mol

IUPAC Name

7-[[3-fluoro-4-[5-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1,2,2-trimethyl-3H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C22H20F4N4O3/c1-21(2)12-30-19(29(21)3)8-18(28-20(30)31)32-11-13-4-5-17(16(23)6-13)33-15-7-14(9-27-10-15)22(24,25)26/h4-10H,11-12H2,1-3H3

InChI Key

PPKNPJKYLRQSCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=CC(=C4)C(F)(F)F)F)N1C)C

Origin of Product

United States

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